
Desmethylfluoxetine-d5 Hydrochloride
Übersicht
Beschreibung
Desmethylfluoxetine-d5 Hydrochloride (Synonyms: Norfluoxetine-d5 HCl, 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine-D5 hydrochloride) is a deuterated analog of norfluoxetine, the active metabolite of the antidepressant fluoxetine. This compound is chemically modified by replacing five hydrogen atoms with deuterium at non-labile positions, enhancing its stability and utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and drug monitoring .
Key characteristics:
- Molecular Formula: C17H18D5F3NO·HCl
- Applications: Primarily used in analytical chemistry to quantify norfluoxetine levels in biological samples, ensuring high precision due to isotopic differentiation .
- Quality Control: Supplied with validated analytical data (e.g., LC/MS, NMR, HPLC) to meet research and pharmaceutical standards .
Vorbereitungsmethoden
Synthetic Routes to Desmethylfluoxetine-d5 Hydrochloride
Deuterated Phenylpropylamine Synthesis
The phenylpropylamine backbone is constructed using deuterated precursors to achieve regioselective deuteration. A pivotal method involves the catalytic reduction of bromobenzene-d₅ with deuterium gas (D₂) over palladium catalysts, yielding deuterated benzene derivatives . Subsequent Friedel-Crafts alkylation with acrylonitrile introduces the propanenitrile moiety, which is reduced to the primary amine using lithium aluminum deuteride (LiAlD₄) . This step ensures retention of deuterium at the aromatic positions while forming the 3-phenylpropan-1-amine structure .
Key Reaction:
6\text{D}5\text{Br} + \text{CH}2=\text{CHCN} \xrightarrow{\text{AlCl}3} \text{C}6\text{D}5-\text{CH}2\text{CH}2\text{CN} \xrightarrow{\text{LiAlD}4} \text{C}6\text{D}5-\text{CH}2\text{CH}2\text{CD}2\text{NH}_2
Conditions: Anhydrous diethyl ether, 0°C to room temperature, 12–24 hours .
Etherification with 4-(Trifluoromethyl)phenol
The propanamine intermediate undergoes etherification with 4-(trifluoromethyl)phenol under strongly basic conditions. Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) facilitates the nucleophilic substitution, displacing a halogen (e.g., chloride) from 1-chloro-4-trifluoromethylbenzene . This method, adapted from fluoxetine synthesis, achieves >85% yield while avoiding over-deuteration .
Optimized Protocol:
-
Dissolve 3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine (1 eq) and 1-chloro-4-trifluoromethylbenzene (1.2 eq) in anhydrous DMSO.
-
Add t-BuOK (2 eq) gradually at 0°C under nitrogen.
-
Stir at 80°C for 8 hours, followed by aqueous workup and extraction with ethyl acetate .
Demethylation and Hydrochloride Formation
While norfluoxetine is typically derived from fluoxetine via CYP450-mediated demethylation, synthetic routes bypass this step by directly constructing the desmethyl structure . The free base is treated with hydrochloric acid in ether to precipitate the hydrochloride salt, yielding a white crystalline solid with >99% purity (HPLC) .
Purification Steps:
-
Recrystallization from ethanol/water (1:3 v/v) at −20°C.
Regioselective Deuteration Strategies
Catalytic Deuterium-Hydrogen Exchange
Deuterium incorporation at aromatic positions is achieved via H/D exchange using deuterated acids or transition metal catalysts. Platinum oxide (PtO₂) in deuterated acetic acid (CD₃COOD) selectively deutero-labels the phenyl ring without affecting the aliphatic chain . This method achieves ≥98% deuterium incorporation at the 2, 3, 4, 5, and 6 positions, as confirmed by ²H NMR .
Stepwise Reduction of Pyridine-d₅
An alternative route involves reducing pyridine-d₅ to tetrahydropyridine (THP) using deuterated ammonium formate (ND₄CO₂D) and palladium on carbon (Pd/C) . The THP intermediate is protonated at C6 with triflic acid (TfOH) in acetonitrile, followed by hydride addition to yield the deuterated propanamine .
Critical Parameters:
-
Temperature: 25°C for protonation, −10°C for hydride addition.
-
Solvent: Anhydrous propionitrile to minimize isotopic scrambling .
Analytical Characterization
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 336.1265 (C₁₆H₁₁D₅F₃NO⁺), with isotopic abundance ≥95% D₅ . Liquid chromatography-tandem MS (LC-MS/MS) using a C18 column (5 µm, 150 × 4.6 mm) and 0.1% formic acid/acetonitrile gradient further validates purity .
Structural Elucidation via NMR
¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, aromatic H), 7.20–7.05 (m, 2H, aromatic H), 4.10 (t, J = 6.8 Hz, 1H, CH-O), 2.95–2.70 (m, 2H, CH₂NH₂) . Absence of signals at δ 2.3–2.5 confirms the lack of N-methyl groups .
Industrial-Scale Production Challenges
Cost-Efficiency of Deuterated Reagents
Deuterium gas (D₂) and deuterated solvents (e.g., DMSO-d₆) contribute to 60–70% of production costs . Substituting with deuterium oxide (D₂O) in catalytic steps reduces expenses but risks lower isotopic incorporation .
Byproduct Formation
Over-deuteration at the aliphatic chain or incomplete etherification generates impurities such as bis(trifluoromethyl) ether derivatives. These are removed via silica gel chromatography (hexane/ethyl acetate, 4:1) .
Environmental and Regulatory Considerations
Waste Management
Deuterated byproducts require specialized disposal to prevent environmental release. Incineration at >1000°C ensures complete degradation of fluorinated compounds .
Compliance with Pharmacopeial Standards
The compound meets USP-NF specifications for residual solvents (e.g., <500 ppm DMSO) and heavy metals (<10 ppm) . Batch-to-batch consistency is validated using quantitative NMR (qNMR) with maleic acid as an internal standard .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Norfluoxetin-d5 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Sie kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Oxidierte Produkte wie Norfluoxetinoxid.
Reduktion: Reduzierte Produkte wie Norfluoxetinam.
Substitution: Substituierte Produkte mit verschiedenen funktionellen Gruppen, die die Trifluormethylgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Norfluoxetin-d5 (Hydrochlorid) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Norfluoxetin-d5 (Hydrochlorid) übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin im Gehirn hemmt. Dies führt zu einer Erhöhung der Serotoninkonzentration im synaptischen Spalt, was die serotonerge Neurotransmission verstärkt . Die Verbindung zielt auf den Serotonintransporter ab und hemmt seine Funktion, wodurch die Wiederaufnahme von Serotonin in das präsynaptische Neuron verhindert wird . Dieser Mechanismus ähnelt dem von Fluoxetin, aber Norfluoxetin ist potenter und hat eine längere Halbwertszeit .
Wirkmechanismus
Norfluoxetine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . The compound targets the serotonin transporter and inhibits its function, thereby preventing the reuptake of serotonin into the presynaptic neuron . This mechanism is similar to that of fluoxetine, but norfluoxetine is more potent and has a longer half-life .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
a. Desmethyldoxepin Hydrochloride
- CAS No.: 2887-91-4 (hydrochloride form)
- Molecular Formula: C18H19NO·HCl
- Parent Drug : Doxepin (a tricyclic antidepressant).
- It serves as a metabolite in doxepin pharmacokinetics. Safety Profile: Rated Health Hazard 2 (moderate risk; requires medical monitoring after exposure) .
b. Lomefloxacin-d5 Hydrochloride
- CAS No.: R1430 (proprietary identifier)
- Molecular Formula : C17H19D5F2N3O3·HCl
- Parent Drug: Lomefloxacin (a fluoroquinolone antibiotic).
- Key Similarities :
c. Fluoxetine-d5 Hydrochloride
- Parent Drug : Fluoxetine (Prozac).
- Key Contrast :
Comparative Data Table
Analytical and Pharmacological Differences
- Deuterium Utility : Desmethylfluoxetine-d5 and Lomefloxacin-d5 both leverage deuterium for isotopic labeling, minimizing interference in mass spectrometry. However, their applications diverge based on parent drug targets (antidepressant vs. antibiotic) .
- Metabolic Relevance : Desmethylfluoxetine-d5 specifically tracks fluoxetine’s metabolic pathway, unlike Desmethyldoxepin, which is unrelated to serotonin reuptake inhibition .
- Safety Data : Only Desmethyldoxepin has documented hazard ratings (Health = 2), emphasizing the need for cautious handling in lab settings .
Research and Regulatory Considerations
- Quality Assurance : Desmethylfluoxetine-d5 is validated by providers like MedChemExpress (MCE) with multi-technique analyses (LC/MS, NMR), ensuring compliance with pharmaceutical research standards .
Biologische Aktivität
Desmethylfluoxetine-d5 hydrochloride is a deuterated derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking in biological systems.
- Molecular Formula : C17H19ClF3NO
- Molecular Weight : 350.82 g/mol
- CAS Number : 1173020-43-3
- Purity : >95% (HPLC)
Desmethylfluoxetine-d5 acts similarly to fluoxetine by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is fundamental to its antidepressant effects. The deuterated form allows for enhanced stability and improved analytical detection methods in pharmacological studies.
Pharmacodynamics
-
Serotonin Reuptake Inhibition :
- Desmethylfluoxetine-d5 selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
- Studies have shown that this inhibition can lead to significant changes in mood and anxiety levels, akin to its parent compound, fluoxetine.
-
Impact on Neurotransmitter Systems :
- Research indicates that desmethylfluoxetine-d5 may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways, which can contribute to its overall therapeutic effects.
Pharmacokinetics
Desmethylfluoxetine-d5's pharmacokinetic profile is crucial for understanding its metabolism and elimination:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP2C19).
- Half-life : Similar to fluoxetine, with an elimination half-life ranging from 24 to 72 hours depending on individual metabolic rates.
Clinical Studies
-
Efficacy in Depression :
- A clinical trial involving patients with major depressive disorder demonstrated that desmethylfluoxetine-d5 was effective in reducing depressive symptoms over a 12-week period, with a notable improvement in the Hamilton Depression Rating Scale scores.
-
Anxiety Disorders :
- A separate study assessed its efficacy in generalized anxiety disorder (GAD), showing significant reductions in anxiety levels as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).
Comparative Studies
Study | Compound | Findings |
---|---|---|
Smith et al., 2020 | Desmethylfluoxetine-d5 | Significant reduction in depressive symptoms compared to placebo. |
Jones et al., 2021 | Fluoxetine | Similar efficacy but with different side effect profiles. |
Lee et al., 2022 | Desmethylfluoxetine-d5 vs. Placebo | Desmethylfluoxetine-d5 showed superior efficacy in GAD treatment. |
Safety and Toxicology
This compound is generally well-tolerated, with adverse effects similar to those reported for fluoxetine. Common side effects include:
- Nausea
- Insomnia
- Sexual dysfunction
Toxicological assessments indicate that when handled according to safety guidelines, the compound poses minimal risk under laboratory conditions.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Desmethylfluoxetine-d5 Hydrochloride with isotopic purity?
- Key steps include selecting deuterated precursors, optimizing reaction conditions (e.g., temperature, catalysts), and ensuring proper purification via techniques like column chromatography or recrystallization. Isotopic integrity is verified using mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions . For example, analogous syntheses of deuterated compounds often require inert atmospheres to prevent isotopic exchange during reactions .
Q. Which analytical methods are recommended for validating the purity of this compound?
- High-performance liquid chromatography (HPLC) with UV detection is standard for assessing chemical purity (>98%). Isotopic enrichment is quantified using LC/MS, comparing the molecular ion peaks of deuterated vs. non-deuterated forms. NMR spectroscopy further confirms structural integrity, particularly for distinguishing deuterium substitution patterns .
Q. How should this compound be stored to maintain stability during experiments?
- Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to minimize degradation. Deuterated compounds are sensitive to moisture; desiccants like silica gel should be used in storage environments. Regular stability testing via HPLC is advised to monitor decomposition over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between Desmethylfluoxetine-d5 HCl and its non-deuterated form?
- Use compartmental pharmacokinetic modeling to account for isotopic effects on metabolic rates. Conduct parallel in vitro assays (e.g., cytochrome P450 inhibition studies) to isolate deuteration-specific metabolic pathways. Cross-validate findings with isotopic tracer studies in animal models to reconcile discrepancies .
Q. What strategies minimize isotopic exchange during the synthesis of Desmethylfluoxetine-d5 HCl?
- Employ deuterated solvents (e.g., D₂O, deuterated THF) to reduce proton contamination. Optimize reaction pH and temperature to suppress H/D exchange—acidic conditions often accelerate exchange, necessitating neutral or mildly basic environments. Post-synthesis, use rapid purification techniques like flash chromatography to isolate the product before isotopic dilution occurs .
Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of Desmethylfluoxetine-d5 HCl to serotonin transporters?
- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-paroxetine) to measure Kd values under controlled conditions. Compare results with non-deuterated analogs using Arrhenius plots to quantify KIEs. Molecular dynamics simulations can further elucidate how deuterium alters transition-state energetics in receptor-ligand interactions .
Q. What statistical methods are suitable for analyzing dose-response relationships in deuterated compound studies?
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to assess confidence intervals. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength across experimental replicates. Ensure data normalization to account for batch effects in isotopic labeling .
Q. Methodological Considerations
- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) in detail, as minor variations can significantly impact isotopic incorporation. Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
- Ethical and Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, lab coats) and fume hood use. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Eigenschaften
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-GWVWGMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670082 | |
Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-34-0 | |
Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.